3,4,5-Trifluorophenacyl bromide
Description
3,4,5-Trifluorophenacyl bromide is a fluorinated aromatic compound featuring a phenacyl group (COCH₂Br) attached to a benzene ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions.
- Molecular formula: Likely C₉H₅BrF₃O (inferred from analogs in –11).
- Reactivity: The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. This makes it valuable in synthesizing pharmaceuticals, agrochemicals, or fluorinated polymers .
Properties
IUPAC Name |
2-bromo-1-(3,4,5-trifluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGHLWOQKOGDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorophenacyl bromide typically involves the bromination of 3,4,5-trifluoroacetophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding carboxylic acid .
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
- 3,4,5-Trifluorophenacyl bromide serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique reactivity profile allows for the formation of various substituted phenacyl derivatives through nucleophilic substitution reactions.
Reactions Involved
- Nucleophilic Substitution: It can undergo nucleophilic attack by amines or alcohols to form substituted products.
- Oxidation and Reduction: The compound can be oxidized to ketones or carboxylic acids and reduced to alcohols or other products.
Advanced Material Preparation
- The compound is utilized in the preparation of advanced materials with unique properties due to its chemical stability and reactivity. Its application extends to the development of coatings and polymers that require specific functional characteristics.
Biological Studies
Investigations into Biological Interactions
- Studies have explored the interactions of this compound with biomolecules. The presence of fluorine atoms enhances lipophilicity, facilitating penetration into biological membranes.
Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria such as MRSA |
| Anticancer | Exhibits cytotoxic effects in cancer cell lines |
| Enzyme Inhibition | Potentially inhibits enzymes involved in metabolic pathways |
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorophenacyl bromide involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and labeling reactions.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3,4,5-trifluorophenacyl bromide (inferred) with structurally related compounds:
Biological Activity
3,4,5-Trifluorophenacyl bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antioxidant properties, cytotoxic effects, and antimicrobial efficacy, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms on the phenyl ring and a bromide substituent. Its chemical formula is . The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological applications.
Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that this compound exhibits significant antioxidant properties.
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (μg/mL) | Assay Type |
|---|---|---|
| This compound | 14.51 | DPPH Radical Scavenging |
| Reference Compound | 20.00 | DPPH Radical Scavenging |
The compound demonstrated an IC50 value of 14.51 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to reference compounds .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (μg/mL) | Treatment Duration (h) |
|---|---|---|
| HeLa | 30.2 | 24 |
| MDA-MB-231 | 25.7 | 48 |
| HCT-116 | 22.5 | 72 |
In a study involving HeLa and MDA-MB-231 cells, the compound exhibited IC50 values of 30.2 μg/mL and 25.7 μg/mL respectively after treatment for 24 hours and 48 hours . These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its efficacy against various bacterial strains highlights its potential as an antimicrobial agent.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 25 |
The compound showed MIC values of 20 μg/mL against Staphylococcus aureus and 15 μg/mL against Escherichia coli, indicating promising antibacterial activity .
Case Studies
Several case studies have documented the biological activity of trifluorinated compounds similar to this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of trifluorinated phenacyl derivatives on prostate cancer cell lines (PC-3 and DU145). The results indicated that these compounds induced significant apoptosis through reactive oxygen species generation and cell cycle arrest .
- Antioxidant Efficacy : Research highlighted the superior antioxidant capacity of trifluorinated compounds compared to their non-fluorinated counterparts in various oxidative stress models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
